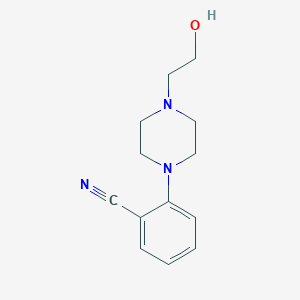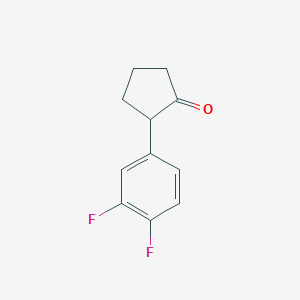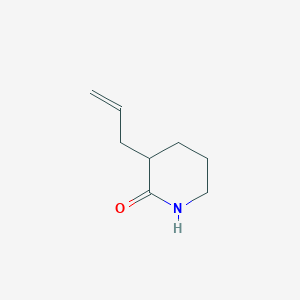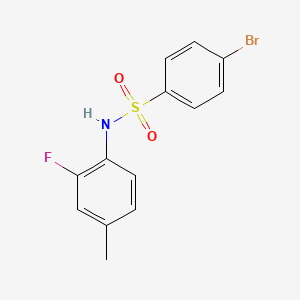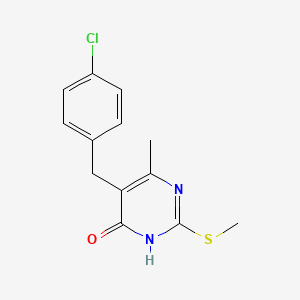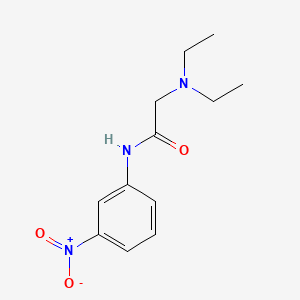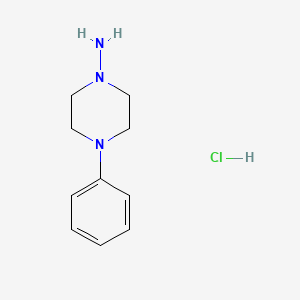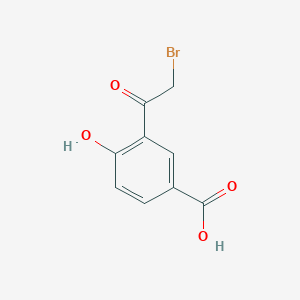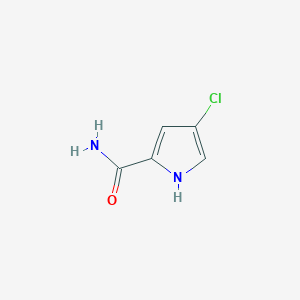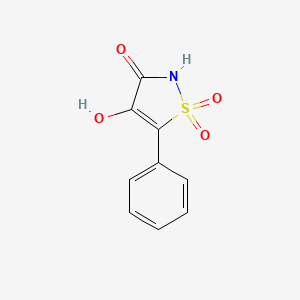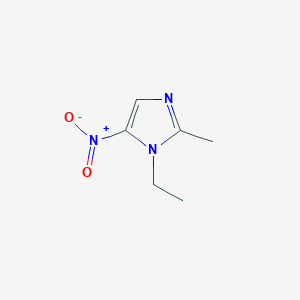
1-ethyl-2-methyl-5-nitroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-2-methyl-5-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
1-ethyl-2-methyl-5-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 2-methylimidazole, which is prepared by the condensation of glyoxal, ammonia, and acetaldehyde. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fifth position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
1-ethyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
科学的研究の応用
1-ethyl-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1-ethyl-2-methyl-5-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity .
類似化合物との比較
1-ethyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole compounds such as metronidazole, tinidazole, and ornidazole. These compounds share similar structural features and mechanisms of action but differ in their specific substituents and pharmacokinetic properties. For example:
Metronidazole: Contains a hydroxymethyl group at the second position.
Tinidazole: Contains an ethylsulfonyl group at the second position.
Ornidazole: Contains a chloroethyl group at the second position
These differences can influence the compounds’ efficacy, spectrum of activity, and side effect profiles.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
1-ethyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3 |
InChIキー |
XYNVNGOLNUIHDV-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC=C1[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Ribofuranoside, methyl 2,3,5-tris-O-[(2,4-dichlorophenyl)methyl]-](/img/structure/B8759241.png)
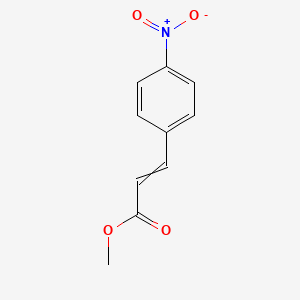
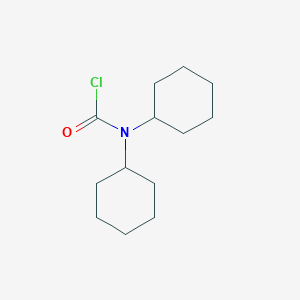
![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)
